tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide

Description

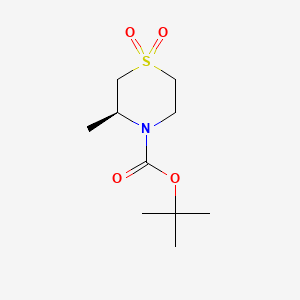

tert-Butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide is a thiomorpholine derivative characterized by a sulfone group (1,1-dioxide) at the sulfur atom in the six-membered thiomorpholine ring. The tert-butyl carboxylate group at position 4 and a methyl substituent at position 3 contribute to its stereochemical and functional properties.

Properties

Molecular Formula |

C10H19NO4S |

|---|---|

Molecular Weight |

249.33 g/mol |

IUPAC Name |

tert-butyl (3S)-3-methyl-1,1-dioxo-1,4-thiazinane-4-carboxylate |

InChI |

InChI=1S/C10H19NO4S/c1-8-7-16(13,14)6-5-11(8)9(12)15-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 |

InChI Key |

NFYAAGIRJCJDAA-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1CS(=O)(=O)CCN1C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CS(=O)(=O)CCN1C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,1-dioxide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the 1,1-dioxide to the corresponding thiomorpholine.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the morpholine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of catalysts.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiomorpholine derivatives.

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The thiomorpholine-1,1-dioxide core is shared among analogs, but substituent variations significantly influence their physicochemical and biological profiles:

Key Observations :

Physicochemical Properties

- Solubility: The tert-butyl carboxylate group enhances lipophilicity, whereas the sulfone group improves aqueous solubility compared to non-oxidized thiomorpholines.

- Stability : Sulfones are generally resistant to reduction, making analogs like the target compound more stable under acidic/basic conditions than sulfide counterparts .

- Melting Point : Derivatives with bulkier substituents (e.g., cyclobutyl in ) exhibit higher melting points due to crystalline packing efficiency .

Biological Activity

tert-butyl (S)-3-methylthiomorpholine-4-carboxylate 1,1-dioxide, also known by its CAS number 2566619-85-8, is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may have diverse pharmacological properties, particularly in the fields of drug development and biochemistry.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 249.33 g/mol. The compound features a thiomorpholine ring that contributes to its unique biological profile.

Biological Activity

Research indicates that compounds containing thiomorpholine moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has not been extensively documented in the literature; however, insights can be drawn from related compounds.

Antimicrobial Activity

Thiomorpholines have shown promise as antimicrobial agents. For instance, studies on related thiomorpholine derivatives suggest that modifications to the thiomorpholine structure can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tert-butyl group may also influence the lipophilicity and membrane permeability of the compound, potentially enhancing its antimicrobial efficacy.

Metabolic Stability

A significant aspect of drug design is metabolic stability. Research has shown that compounds with a tert-butyl group often undergo rapid metabolism, which can limit their therapeutic effectiveness. Studies have highlighted that replacing or modifying the tert-butyl group can enhance metabolic stability. For example, substituting hydrogen atoms in the tert-butyl group with fluorine can lead to increased metabolic stability due to reduced susceptibility to oxidative metabolism .

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, several related studies provide valuable insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.